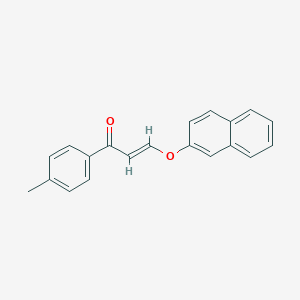![molecular formula C19H22ClNO4 B214957 N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, also known as BD-1063, is a compound that has been extensively studied for its potential therapeutic applications. BD-1063 belongs to the class of compounds known as benzodioxinamines, which have been found to exhibit a wide range of biological activities.
作用机制
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine acts as a competitive antagonist of the KOR by binding to the receptor and preventing the binding of endogenous ligands, such as dynorphin. The KOR is widely distributed throughout the central nervous system, and its activation has been shown to produce analgesia, dysphoria, and sedation. By blocking the KOR, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can modulate the effects of endogenous opioids and produce analgesia without the side effects associated with other opioid drugs.
Biochemical and Physiological Effects
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to produce analgesia in animal models of pain, such as the tail-flick test and the hot-plate test. It has also been shown to block the effects of stress-induced analgesia and produce anxiolytic effects in animal models of anxiety. In addition, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, and reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the advantages of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is its selectivity for the KOR. This allows for more precise modulation of the effects of endogenous opioids without affecting other opioid receptors, such as the mu and delta receptors. However, one of the limitations of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is its poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. One direction is the development of more potent and selective KOR antagonists that can overcome the limitations of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. Another direction is the investigation of the role of the KOR in other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of KOR antagonists, such as N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, in the treatment of pain, stress, and addiction should be further explored in clinical trials.
合成方法
The synthesis of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine involves the reaction of 3-chloro-4,5-diethoxybenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. The yield of the synthesis process is typically around 60%.
科学研究应用
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to block the effects of KOR agonists, such as U-50,488H, on the central nervous system. This makes it a promising candidate for the development of new drugs for the treatment of pain, stress, and addiction.
属性
产品名称 |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
|---|---|
分子式 |
C19H22ClNO4 |
分子量 |
363.8 g/mol |
IUPAC 名称 |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C19H22ClNO4/c1-3-22-18-10-13(9-15(20)19(18)23-4-2)12-21-14-5-6-16-17(11-14)25-8-7-24-16/h5-6,9-11,21H,3-4,7-8,12H2,1-2H3 |
InChI 键 |
UCKNPWDDXYEYEK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OCC |
规范 SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)

![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)